N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a methoxybenzo[d]thiazolyl group, and an aminoacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound might exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.
Medicine: If the compound shows pharmacological activity, it could be investigated for potential therapeutic uses, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound could be used in the development of new materials, agrochemicals, or other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the 4-methoxybenzo[d]thiazole intermediate, followed by its reaction with a chlorophenyl derivative and subsequent acylation to form the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms, affecting the compound’s structure and properties.
Substitution: This reaction could involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide might include other acetamides with different substituents or related thiazole derivatives. Examples could be:
- N-(4-chlorophenyl)-2-(benzothiazol-2-ylamino)acetamide
- N-(4-methoxyphenyl)-2-(benzothiazol-2-ylamino)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer distinct chemical and biological properties. This might make it particularly useful for certain applications or provide advantages over similar compounds in terms of activity, stability, or selectivity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-21(10-15(22)19-12-8-6-11(18)7-9-12)17-20-16-13(23-2)4-3-5-14(16)24-17/h3-9H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBFDXQENDFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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